molecular formula C21H28N4O B3815886 2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide

2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide

Cat. No. B3815886
M. Wt: 352.5 g/mol
InChI Key: JBNXKEOREQXNIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a piperazine derivative that has been synthesized and studied for its ability to modulate various biological processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide is not fully understood. However, it is believed to modulate various biological processes by interacting with specific receptors and enzymes. This compound has been shown to bind to the adenosine A1 receptor and the sigma-1 receptor, which are involved in pain perception and anxiety regulation. Additionally, 2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for learning and memory.
Biochemical and Physiological Effects:
2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to reduce anxiety-like behavior in animal models of anxiety. Furthermore, 2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide in lab experiments is its high purity and stability. This compound can be synthesized in large quantities and is readily available for research purposes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on 2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide. One direction is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential use in treating cancer, as it has been shown to inhibit tumor growth in animal models. Additionally, further research could be conducted to better understand its mechanism of action and to optimize its pharmacological properties.

Scientific Research Applications

2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. This compound has also been investigated for its ability to modulate the immune system and inhibit tumor growth. Furthermore, 2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-21(2,3)17-8-6-16(7-9-17)15-24-11-13-25(14-12-24)20-18(19(22)26)5-4-10-23-20/h4-10H,11-15H2,1-3H3,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNXKEOREQXNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=C(C=CC=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Tert-butylbenzyl)piperazin-1-yl]nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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